T-kinin

Overview

Description

Mechanism of Action

- Activation of phospholipase C (PLC) leads to the breakdown of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol-1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG) .

- DAG activates protein kinase C (PKC), affecting cellular responses .

Target of Action

- The two main receptors involved are:

- Induced during inflammation and tissue injury. Constitutively expressed and involved in vasodilation, pain modulation, and other physiological processes .

Mode of Action

Biochemical Pathways

- T-kinin’s effects involve multiple pathways:

- Through nitric oxide (NO) release and endothelium-derived hyperpolarizing factor (EDHF) . By stimulating mast cells and promoting cytokine release. Activation of sensory nerve fibers. Influencing fibrinolysis .

Biochemical Analysis

Biochemical Properties

T-kinin interacts with a variety of enzymes, proteins, and other biomolecules. It is produced by the action of kallikreins on kininogens . Kallikreins are a group of serine proteases that are expressed by hepatocytes and glandular cells, neutrophils in their zymogen forms . Tissue kallikrein mostly utilizes low-molecular-weight kininogen as the substrate to produce the kinin kallidin, whereas plasma kallikrein acts mostly on high-molecular-weight kininogen to generate the bradykinin hormone .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is known to be one of the most potent endogenous stimulants of pain fibers and a variety of sensory fibers distributed throughout the cardiovascular system to monitor vascular reactivity, blood flow, and cardiovascular reflexes . It also acts as a modulator of transmitter release, especially in the sympathetic nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with G-protein-coupled receptors, triggering Ca2±dependent nitric oxide and/or prostaglandin-dependent signaling pathways . The α subunit stimulates phospholipase C (PLC), which in turn catalyzes the breakdown of phosphatidylinositol-4,5-bisphosphate (PIP2) into 1,2-diacylglycerol (DAG) and inositol-1,4,5-trisphosphate (IP3) .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Kinins are short-lived peptide hormones with plasma half-lives in the second range that are rapidly proteolytically converted and/or inactivated

Metabolic Pathways

This compound is involved in the kallikrein-kinin system, a metabolic pathway that involves the transformation of inactive prekallikreins into kallikreins, leading to the liberation of kinins from large protein precursors of hepatic origin, the kininogens .

Transport and Distribution

This compound is predominantly expressed by the liver and secreted by hepatocytes into the circulation . The kidney and some secretory glands also express kininogens

Preparation Methods

Synthetic Routes and Reaction Conditions: T-kinin can be synthesized using peptide synthesis methods. Two general methods are available: the fragment condensation method and the stepwise method . In the fragment condensation method, small peptides representing fragments of the desired sequence are made and then coupled together to give the final product. In the stepwise method, the peptide is synthesized one amino acid at a time.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of T-kininogen from rat submandibular gland extracts. The purified T-kininogen is then processed by kallikrein-like enzymes to release this compound . High-performance liquid chromatography (HPLC) and immunoassay techniques are used to identify and quantify the this compound produced .

Chemical Reactions Analysis

Types of Reactions: T-kinin undergoes various chemical reactions, including proteolytic cleavage, oxidation, and reduction. Proteolytic cleavage by kallikrein-like enzymes releases this compound from T-kininogen . Oxidation and reduction reactions can modify the peptide’s structure and activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include dithiothreitol, which is used to reduce disulfide bonds, and various proteases such as trypsin and cathepsin D . These reactions typically occur under physiological conditions, such as neutral pH and body temperature.

Major Products Formed: The major product formed from the proteolytic cleavage of T-kininogen is this compound itself. Other products may include smaller peptide fragments resulting from further cleavage by proteases .

Scientific Research Applications

Chemistry: In chemistry, T-kinin is used as a model peptide to study the structure and function of kinins. Researchers investigate its interactions with various receptors and enzymes to understand the mechanisms of kinin-mediated signaling pathways .

Biology: In biology, this compound is studied for its role in inflammation, blood pressure regulation, and nociception (pain perception). It is used in animal models to investigate the physiological and pathological effects of kinins .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its cardioprotective effects in conditions such as hypertension and myocardial ischemia. Researchers are also investigating its role in renal diseases and its potential as a therapeutic target for inflammatory disorders .

Industry: In the pharmaceutical industry, this compound and its analogs are being developed as potential drugs for the treatment of cardiovascular and inflammatory diseases. The development of stable kinin agonists and antagonists is an area of active research .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to T-kinin include bradykinin, kallidin (lysyl-bradykinin), and desArg9-bradykinin . These peptides share structural similarities and are derived from kininogens through proteolytic cleavage by kallikreins .

Uniqueness of this compound: This compound is unique in that it is exclusively found in rats and is derived from T-kininogen, a kininogen not present in other mammals . This makes this compound a valuable model for studying kinin-mediated processes in rats and understanding species-specific differences in kinin biology .

Properties

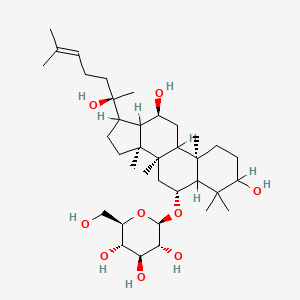

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N17O14/c1-3-34(2)47(60)53(85)72-41(32-77)50(82)69-37(19-10-24-65-58(61)62)54(86)76-28-14-23-45(76)56(88)75-27-12-21-43(75)51(83)67-31-46(79)68-39(29-35-15-6-4-7-16-35)48(80)73-42(33-78)55(87)74-26-13-22-44(74)52(84)71-40(30-36-17-8-5-9-18-36)49(81)70-38(57(89)90)20-11-25-66-59(63)64/h4-9,15-18,34,37-45,47,77-78H,3,10-14,19-33,60H2,1-2H3,(H,67,83)(H,68,79)(H,69,82)(H,70,81)(H,71,84)(H,72,85)(H,73,80)(H,89,90)(H4,61,62,65)(H4,63,64,66)/t34-,37-,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCWYHPGFSRBQV-WRBAKOPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86030-63-9 | |

| Record name | T-Kinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086030639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.